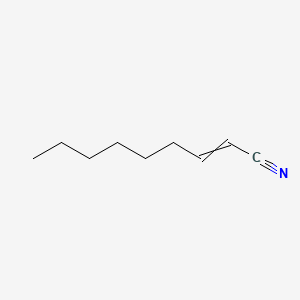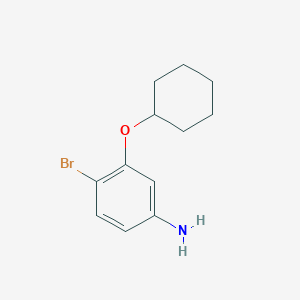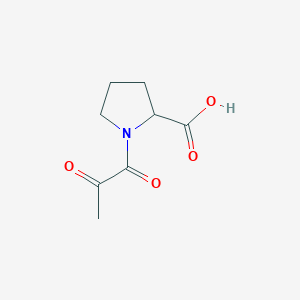
4-Butoxyphenyl 4-hexylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxyphenyl 4-hexylbenzoate is an organic compound with the molecular formula C23H30O3. It is known for its applications in liquid crystal technology and other scientific research fields. The compound consists of a butoxyphenyl group attached to a hexylbenzoate moiety, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: 60-80°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and lower production costs.
Chemical Reactions Analysis
Types of Reactions
4-Butoxyphenyl 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 4-Butoxybenzoic acid, 4-hexylbenzoic acid.
Reduction: 4-Butoxyphenyl 4-hexylbenzyl alcohol.
Substitution: 4-Nitrobutoxyphenyl 4-hexylbenzoate, 4-Chlorobutoxyphenyl 4-hexylbenzoate.
Scientific Research Applications
4-Butoxyphenyl 4-hexylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystal materials and other complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl 4-hexylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and molecular transport.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-hexylbenzoate
- 4-Ethoxyphenyl 4-hexylbenzoate
- 4-Butoxyphenyl 4-pentylbenzoate
Uniqueness
4-Butoxyphenyl 4-hexylbenzoate is unique due to its specific combination of butoxy and hexyl groups, which confer distinct physical and chemical properties. This makes it particularly suitable for applications in liquid crystal technology, where precise molecular alignment and stability are crucial.
By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the compound for specific applications.
Properties
Molecular Formula |
C23H30O3 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4-butoxyphenyl) 4-hexylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-8-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
DFHWCSVHLVOKND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)


![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)





![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)

